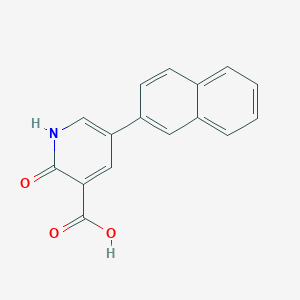

2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid

Description

Contextualization within the Nicotinic Acid Derivative Landscape

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry. mdpi.comurfu.ru Beyond its fundamental role as a vitamin, nicotinic acid is a clinically used therapeutic agent, primarily for the management of dyslipidemia. academie-sciences.fr The pyridine-3-carboxylic acid core of nicotinic acid has proven to be a versatile template for the development of a wide array of bioactive compounds.

The derivatization of nicotinic acid has yielded compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties. nih.govnih.govmdpi.com For instance, certain nicotinic acid derivatives have been investigated as potential anticancer agents, demonstrating the importance of this scaffold in oncological research. researchgate.netbenthamscience.com The 2-hydroxy substitution on the pyridine (B92270) ring, as seen in the subject compound, can also influence the molecule's electronic properties and potential for hydrogen bonding, which can be critical for biological target interactions. The 2-pyridone motif, a tautomeric form of the 2-hydroxypyridine (B17775) structure, is a core component of many bioactive compounds and approved drugs. nih.govnih.gov

Significance of Naphthalene (B1677914) Scaffolds in Bioactive Compounds

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another privileged scaffold in medicinal chemistry. nih.gov Its rigid, lipophilic nature allows it to participate in various non-covalent interactions with biological macromolecules, such as van der Waals forces and π-π stacking. The incorporation of a naphthalene ring into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

A vast number of compounds containing the naphthalene scaffold have been reported to exhibit a wide range of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.gov For example, nicotinonitrile derivatives bearing a naphthalene moiety have shown cytotoxic activity against cancer cell lines. nih.gov The presence of the naphthalene group in 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid is therefore expected to impart unique pharmacological characteristics to the molecule.

Current Research Gaps and Potential Research Avenues for the Compound

Despite the clear medicinal chemistry rationale for its design, a thorough review of the scientific literature reveals a significant gap in the dedicated research on 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid. While the parent scaffolds of nicotinic acid and naphthalene are extensively studied, this specific hybrid molecule remains largely unexplored. This lack of specific data presents a compelling opportunity for new research.

Potential Research Avenues:

Synthesis and Characterization: The development and optimization of a robust synthetic route to 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid would be the foundational step for any further investigation. A potential synthetic strategy could involve a Suzuki or other cross-coupling reaction between a suitably functionalized 2-hydroxynicotinic acid derivative and a naphthalene boronic acid or a similar organometallic reagent. Detailed spectroscopic and crystallographic characterization would be essential to confirm the structure and purity of the synthesized compound. A study on the synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones provides a relevant synthetic approach that could be adapted. urfu.rumdpi.com

Antiproliferative Activity Screening: Given that both nicotinic acid derivatives and naphthalene-containing compounds have demonstrated anticancer properties, a primary research avenue would be to screen 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid for its cytotoxic effects against a panel of human cancer cell lines. nih.govnih.gov Mechanistic studies could then be undertaken to identify the molecular targets and signaling pathways affected by the compound.

Antimicrobial and Antifungal Evaluation: The prevalence of drug-resistant microbial and fungal infections necessitates the discovery of new antimicrobial agents. The structural motifs present in 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid suggest that it may possess antimicrobial or antifungal activity. mdpi.comnih.gov Screening against a diverse range of pathogenic bacteria and fungi would be a valuable line of inquiry.

Enzyme Inhibition Assays: Many drugs exert their therapeutic effects by inhibiting specific enzymes. The structure of the target compound could be docked in silico against various enzyme active sites to predict potential interactions. Subsequent in vitro enzyme inhibition assays could then be performed to validate these predictions. For instance, based on related structures, it could be a candidate for inhibiting enzymes such as cholinesterases or kinases. academie-sciences.fr

Structure-Activity Relationship (SAR) Studies: Should initial biological screening yield promising results, the synthesis and evaluation of a library of analogues of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid would be a logical next step. By systematically modifying the substitution patterns on both the nicotinic acid and naphthalene rings, a comprehensive SAR could be established. nih.govnih.gov This would provide valuable insights into the structural features required for optimal biological activity and could guide the design of more potent and selective derivatives.

The table below summarizes the potential research directions for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid.

| Research Avenue | Rationale | Potential Impact |

| Synthesis and Characterization | Foundational for all further studies. | Enables the scientific community to access and study the compound. |

| Antiproliferative Screening | Both parent scaffolds have shown anticancer activity. | Discovery of a novel anticancer lead compound. |

| Antimicrobial Evaluation | Structural motifs are common in antimicrobial agents. | Development of new treatments for infectious diseases. |

| Enzyme Inhibition Assays | Potential to interact with various enzymatic targets. | Identification of novel enzyme inhibitors for therapeutic use. |

| Structure-Activity Relationship Studies | To optimize biological activity and selectivity. | Design of more potent and safer drug candidates. |

Properties

IUPAC Name |

5-naphthalen-2-yl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-14(16(19)20)8-13(9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALSUGDVAMKEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C(=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687669 | |

| Record name | 5-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-86-7 | |

| Record name | 5-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 5 Naphthalen 2 Yl Nicotinic Acid

Optimized Synthetic Routes for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic Acid

The construction of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid can be achieved through several strategic pathways, which can be optimized for yield, purity, and environmental impact.

Multi-step synthesis provides a reliable, albeit longer, pathway to the target molecule, allowing for purification of intermediates and precise control over the final structure. A common and highly versatile approach involves the construction of the substituted pyridine (B92270) ring through a key carbon-carbon bond-forming reaction. One of the most prominent methods is the Suzuki cross-coupling reaction.

A plausible retrosynthetic analysis suggests a disconnection at the C5-position of the pyridine ring and the naphthalene (B1677914) moiety. This leads to two key precursors: a suitably substituted pyridine derivative and a naphthalene-based organoboron compound. A typical forward synthesis would proceed as follows:

Preparation of the Pyridine Core: The synthesis can start from a readily available di-substituted pyridine, such as 5-bromo-2-hydroxynicotinic acid or its ester derivative. The bromine atom serves as a handle for the subsequent cross-coupling reaction.

Preparation of the Naphthalene Component: Naphthalen-2-ylboronic acid is a commercially available reagent or can be synthesized from 2-bromonaphthalene via lithium-halogen exchange followed by quenching with a trialkyl borate.

Cross-Coupling Reaction: The 5-bromo-2-hydroxynicotinic acid derivative is coupled with naphthalen-2-ylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₃PO₄) and a suitable solvent system (e.g., dioxane/water, DMF).

Hydrolysis (if necessary): If an ester was used to protect the carboxylic acid, a final hydrolysis step under acidic or basic conditions is required to yield the target compound, 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid.

An alternative multi-component reaction strategy could involve the condensation of precursors that build the pyridine ring from acyclic components, incorporating the naphthalene group at an early stage.

Modern synthetic chemistry emphasizes the use of efficient catalysts and environmentally friendly conditions. For the synthesis of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, these principles can be applied to the key cross-coupling step.

Catalyst Optimization: The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, and reaction conditions. Research into analogous biaryl syntheses has shown that using highly active palladium pre-catalysts or specific ligand systems can significantly lower catalyst loading, reduce reaction times, and improve yields.

Environmentally Benign Protocols: Green chemistry principles can be incorporated by:

Solvent Selection: Utilizing greener solvents like water, ethanol, or solvent-free conditions where possible. Aqueous conditions are often compatible with Suzuki reactions, particularly with water-soluble phosphine ligands.

Energy Efficiency: Employing microwave-assisted synthesis to dramatically reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes, such as multi-component reactions, that incorporate a higher percentage of the starting material atoms into the final product, thus minimizing waste.

The table below illustrates hypothetical conditions for a catalyst-assisted Suzuki coupling reaction, based on general literature for similar transformations.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 75 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 88 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 82 |

This is an interactive data table based on representative data for analogous reactions.

Synthesis of Structural Analogues and Derivatives of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic Acid

Chemical derivatization is crucial for structure-activity relationship (SAR) studies. The core structure of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid offers multiple sites for modification.

The naphthalene ring system can be functionalized to explore the effects of electronic and steric properties. These modifications are typically introduced by using a substituted naphthalen-2-ylboronic acid in the Suzuki coupling step.

Electron-Donating Groups (EDGs): Analogues bearing methoxy (-OCH₃), methyl (-CH₃), or amino (-NH₂) groups can be synthesized from the corresponding substituted 2-bromonaphthalenes.

Electron-Withdrawing Groups (EWGs): Analogues with nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups can be prepared similarly. These substituents can significantly alter the electronic properties of the entire molecule.

Halogens: Bromo, chloro, or fluoro substituents can be introduced to modulate lipophilicity and create handles for further synthetic transformations.

The table below lists potential structural analogues with modified naphthalene moieties.

| Substituent (R) on Naphthalene | Precursor | Potential Property Modulation |

| 6-methoxy | 6-Methoxy-naphthalen-2-ylboronic acid | Increased electron density |

| 7-chloro | 7-Chloro-naphthalen-2-ylboronic acid | Increased lipophilicity, altered electronics |

| 6-cyano | 6-Cyano-naphthalen-2-ylboronic acid | Strong electron-withdrawing effect |

This is an interactive data table showing examples of derivatives.

The nicotinic acid core possesses two key functional groups—the carboxylic acid and the 2-hydroxy group (which exists in tautomeric equilibrium with a 2-pyridone)—that are ripe for chemical modification.

Carboxylic Acid Derivatization:

Esters: Reaction with various alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate yields a range of esters (e.g., methyl, ethyl, benzyl esters).

Amides: Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) produces a diverse library of amide derivatives.

2-Hydroxy/Pyridone Group Modification:

O-Alkylation: The pyridone oxygen can be alkylated using alkyl halides in the presence of a base to form 2-alkoxy derivatives.

Conversion to Chloro Group: The hydroxyl group can be converted to a chloro group using reagents like POCl₃ or PCl₅. The resulting 2-chloropyridine is a versatile intermediate for nucleophilic aromatic substitution reactions, allowing the introduction of amines, alkoxides, or sulfur nucleophiles.

Building upon the derivatization strategies above, various heterocyclic and aliphatic groups can be appended to the core structure.

Heterocyclic Substituents: These are often introduced via amide bond formation. mdpi.com For example, coupling the carboxylic acid with aminopyridines, aminothiazoles, or piperazine would yield derivatives containing additional heterocyclic rings. Heterocycles are present in a large proportion of biologically active molecules and can significantly influence properties.

Aliphatic Substituents:

Simple alkyl chains can be introduced as esters or amides (e.g., N-butyl amide, ethyl ester).

Cyclic aliphatic groups, such as cyclohexyl or cyclopentyl moieties, can be incorporated through the same amide or ester linkages.

Functionalized aliphatic chains containing hydroxyl, amino, or ether groups can also be attached to fine-tune solubility and hydrogen bonding capabilities. The tandem construction of aliphatic N-heterocycles is a key strategy in medicinal chemistry. nih.gov

These derivatization strategies provide a comprehensive toolkit for systematically modifying the 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid scaffold, enabling a thorough investigation of its chemical and physical properties.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid presents distinct challenges and considerations regarding both regioselectivity and stereoselectivity. The precise placement of the bulky naphthalen-2-yl group at the C5-position of the 2-hydroxynicotinic acid core is paramount, as is an evaluation of the potential for axial chirality arising from hindered rotation around the newly formed C-C bond.

Regioselective Synthesis

The key strategic challenge in the synthesis of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid is the regioselective introduction of the naphthalen-2-yl moiety onto the pyridine ring. A highly effective and widely utilized method for achieving such regiocontrol in the formation of carbon-carbon bonds on heterocyclic scaffolds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful tool for the selective arylation of halo-substituted pyridines.

A plausible and regioselective synthetic route would involve the coupling of a 5-halo-2-hydroxynicotinic acid derivative with a suitable naphthalene-containing organoboron reagent. The most common approach would utilize 5-bromo-2-hydroxynicotinic acid as the key precursor. The bromine atom at the 5-position of the nicotinic acid ring serves as a handle for the palladium-catalyzed cross-coupling, directing the introduction of the naphthalene group specifically to this position. The reaction would proceed with 2-naphthylboronic acid in the presence of a palladium catalyst and a base.

The regioselectivity of this transformation is dictated by the initial position of the halogen on the nicotinic acid starting material. The synthesis of 5-bromonicotinic acid is a well-established process, often involving the direct bromination of nicotinic acid. Subsequent conversion to the 2-hydroxy derivative would yield the necessary precursor for the Suzuki-Miyaura coupling.

Table 1: Key Reagents for Regioselective Suzuki-Miyaura Coupling

| Reagent Name | Role in Reaction | Rationale for Selection |

| 5-Bromo-2-hydroxynicotinic acid | Electrophilic Partner | The bromine atom at the C5 position directs the regioselective coupling. |

| 2-Naphthylboronic acid | Nucleophilic Partner | Provides the naphthalen-2-yl moiety for the cross-coupling reaction. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. |

| Base (e.g., Na₂CO₃, K₂CO₃) | Activator | Activates the boronic acid and facilitates the transmetalation step. |

The conditions for the Suzuki-Miyaura coupling can be optimized to ensure high yields and maintain the desired regioselectivity. Factors such as the choice of palladium catalyst, ligand, base, and solvent system can influence the efficiency of the reaction.

Stereoselective Synthesis Considerations

While 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid does not possess any chiral centers, the potential for atropisomerism must be considered. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In this molecule, the single bond connecting the pyridine and naphthalene rings could, in principle, have a sufficiently high barrier to rotation to allow for the isolation of stable enantiomers at room temperature.

The existence of stable atropisomers depends on the steric hindrance imposed by the substituents ortho to the C-C bond axis. In the case of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, the key positions are C4 and C6 on the pyridine ring and C1 and C3 on the naphthalene ring. The presence of the carboxylic acid group at the C3 position of the pyridine ring and the hydrogen atoms at the other ortho positions might not provide a sufficient steric barrier to prevent free rotation under normal conditions.

However, studies on related N-aryl pyridones have demonstrated that atropisomerism can be a significant factor, with rotational barriers being influenced by non-covalent interactions. While the linkage in the target molecule is a C-C bond rather than a C-N bond, the principles of sterically demanding groups in close proximity remain relevant.

Table 2: Factors Influencing the Potential for Atropisomerism

| Factor | Description | Potential Impact on Rotational Barrier |

| Steric Hindrance | The spatial arrangement and size of the groups ortho to the C5-C2' bond. | Increased steric bulk of substituents would increase the rotational barrier. |

| Intramolecular Interactions | Potential for hydrogen bonding or other non-covalent interactions between the two ring systems. | These interactions can either raise or lower the rotational barrier depending on the nature of the interaction in the ground and transition states. |

| Temperature | The thermal energy available to overcome the rotational barrier. | Higher temperatures would lead to faster interconversion of atropisomers if they exist. |

Computational Chemistry and Molecular Modeling of 2 Hydroxy 5 Naphthalen 2 Yl Nicotinic Acid and Its Analogues

Quantum Chemical Investigations

Quantum chemical methods are pivotal in elucidating the fundamental electronic properties of molecules. For 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, these investigations reveal characteristics that govern its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid to its lowest energy state. nih.govmdpi.com These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Furthermore, DFT is used to calculate various quantum chemical descriptors that quantify the reactivity and stability of the molecule. nih.govnih.gov For nicotinic acid derivatives, these descriptors often correlate with their biological activities. nih.gov Key parameters include total energy, electronegativity (χ), chemical hardness (η), and softness (σ), which offer a detailed picture of the molecule's electronic stability and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netsapub.org

For derivatives of nicotinic acid, FMO analysis helps predict which parts of the molecule are most likely to participate in chemical reactions. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecular structure highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, respectively. In 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) and hydroxyl-substituted pyridine (B92270) rings, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring.

Table 1: Representative Frontier Molecular Orbital Energies for Nicotinic Acid Analogues Note: These are example values based on related structures and the specific values for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid would require specific calculation.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around oxygen and nitrogen atoms) that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms), which are prone to nucleophilic attack. researchgate.net

For 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atom of the pyridine ring, highlighting these as sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydroxyl group.

Natural Bond Orbital (NBO) Analysis

In the context of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, NBO analysis can elucidate the charge distribution among the atoms (Natural Population Analysis) and the nature of the bonding within the pyridine, naphthalene, hydroxyl, and carboxylic acid moieties. wisc.edufrontiersin.org It can reveal important charge transfer interactions, for instance, from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent pi-systems, which stabilize the molecule. nih.gov

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov

Prediction of Binding Affinities and Modes of Interaction

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid and its analogues with various protein targets. nih.govnih.gov The simulation software calculates a docking score, which estimates the binding free energy of the ligand-protein complex; a more negative score typically indicates a stronger binding affinity. researchgate.net

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site. rsc.org For example, the carboxylic acid and hydroxyl groups of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid are likely candidates for forming hydrogen bonds with polar residues in a binding pocket. The planar naphthalene and pyridine rings can engage in pi-pi stacking interactions with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. rsc.org Such detailed interaction models are vital for understanding the molecule's potential biological activity and for designing more potent analogues. mdpi.comnih.gov

Table 2: Example Molecular Docking Results for a Nicotinic Acid Derivative with a Target Protein Note: This table presents hypothetical data to illustrate the typical output of a docking study.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound Analogue A | Tyrosyl-tRNA Synthetase | -8.5 | LYS74, GLU165, ARG121 |

Identification of Key Amino Acid Residues in Binding Sites

A crucial step in understanding the mechanism of action of a bioactive molecule is the identification of its binding site on the target protein and the specific amino acid residues involved in the interaction. Molecular docking is a primary computational tool used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For a compound like 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, a typical docking protocol would involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand is generated and optimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Grid Generation: A grid box is defined around the putative binding site of the receptor.

Docking Simulation: A docking algorithm, such as AutoDock Vina or Glide, is used to sample a large number of possible conformations of the ligand within the binding site and score them based on their binding affinity.

The resulting docked poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues. For instance, the hydroxyl and carboxylic acid groups of the 2-hydroxynicotinic acid scaffold are likely to form hydrogen bonds with polar residues like serine, threonine, or the backbone amide groups of the protein. The naphthalene moiety, being a large hydrophobic group, would be expected to engage in hydrophobic and pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. In studies of other nicotinic acid derivatives, interactions with key residues in the binding sites of various enzymes have been computationally predicted and are crucial for their inhibitory activity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the conformational changes and stability of the complex over time.

MD simulations of the protein-ligand complex, solvated in a water box with appropriate ions, would be performed for a significant duration (typically nanoseconds to microseconds). Analysis of the simulation trajectory would provide insights into:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent pose.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is analyzed to identify flexible regions of the protein and how ligand binding affects this flexibility.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is monitored to determine their strength and importance for binding.

These analyses would provide a detailed understanding of the stability of the 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid-protein complex and the dynamic nature of their interactions.

In Silico Prediction of Pharmacokinetic Parameters

The therapeutic potential of a compound is not only determined by its binding affinity to the target but also by its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).

Various computational models and software, such as SwissADME and ADMETlab, can predict the ADME properties of a molecule based on its structure. nih.gov For 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, these tools would be used to estimate parameters like:

Lipophilicity (logP): A measure of the compound's solubility in lipids, which influences its absorption and distribution.

Aqueous Solubility (logS): Predicts the solubility of the compound in water.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the BBB.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Drug-likeness: Evaluates the compound's compliance with established rules, such as Lipinski's rule of five, to assess its potential as an orally available drug.

A hypothetical ADME profile for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid is presented in the interactive table below, based on general expectations for a molecule with its structural features.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 291.29 g/mol | Complies with Lipinski's rule (< 500) |

| logP | ~3-4 | Moderately lipophilic |

| logS | Low to moderate | Potentially limited aqueous solubility |

| HIA | Good | Likely well-absorbed from the intestine |

| BBB Permeability | Likely low | The polar groups may hinder BBB crossing |

| CYP Inhibition | Possible | Aromatic systems can interact with CYP enzymes |

Virtual Screening and De Novo Design Strategies for Related Scaffolds

Computational methods can also be employed to discover new molecules with similar or improved properties based on the 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid scaffold.

Virtual Screening: Large chemical databases can be computationally screened to identify compounds that are structurally similar to 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid or that are predicted to bind to the same target. This is a cost-effective way to identify new hit compounds for further investigation.

De Novo Design: This approach involves the computational design of novel molecules from scratch. Algorithms can be used to build new molecules that fit the binding site of a target protein and have favorable ADME properties. The 2-hydroxynicotinic acid scaffold with the naphthalene substitution could serve as a starting point for generating new ideas for inhibitors of a specific target.

While specific computational studies on 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid are not readily found in the existing literature, the application of standard computational chemistry and molecular modeling techniques would provide a wealth of information regarding its potential biological activity and pharmacokinetic profile. Molecular docking would be instrumental in identifying its binding mode and key interactions with a target protein. Molecular dynamics simulations would offer a dynamic perspective on the stability and flexibility of the protein-ligand complex. In silico ADME predictions would be crucial for assessing its drug-like properties. Furthermore, virtual screening and de novo design strategies could leverage the structural information of this compound to discover novel and improved therapeutic agents. The methodologies outlined in this article represent a powerful in silico workflow for the comprehensive evaluation of novel chemical entities in the early stages of drug discovery.

Biological Activity and Mechanistic Studies of 2 Hydroxy 5 Naphthalen 2 Yl Nicotinic Acid Derivatives in Vitro and Preclinical Focus

Enzyme Inhibition Studies

The therapeutic potential and biological activity of various chemical compounds are often elucidated through their interaction with enzymes. Derivatives of 2-hydroxy-5-(naphthalen-2-YL)nicotinic acid, which belong to the broader class of nicotinic acid derivatives, have been investigated for their inhibitory effects on several key enzymes. These studies, primarily conducted in vitro and in preclinical models, provide insights into their mechanisms of action and potential applications in various disease models.

Nicotinate phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme in the Preiss-Handler pathway, which synthesizes nicotinamide adenine dinucleotide (NAD) from nicotinic acid (NA). mdpi.com Given that NAD is crucial for cell survival, particularly in cancer cells with high metabolic demands, inhibiting its production is a promising anti-cancer strategy. nih.govnih.gov

Research has identified 2-hydroxynicotinic acid (2-HNA), a derivative of the core nicotinic acid structure, as an inhibitor of NAPRT. mdpi.comnih.gov The inhibition of NAPRT by 2-HNA has been shown to sensitize cancer cells that are proficient in this pathway to the effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. mdpi.comnih.gov This dual blockade of both major NAD salvage pathways can lead to marked anti-tumor effects. mdpi.com Early studies also identified other compounds with NAPRT inhibitory activity, though they are not nicotinic acid derivatives. nih.gov The inhibition of NAPRT by 2-HNA has been characterized, providing a basis for the development of more potent inhibitors. researchgate.net

Table 1: NAPRT Inhibitory Activity of 2-Hydroxynicotinic Acid (2-HNA)

| Compound | Target Enzyme | Inhibition Constant (Ki) | Study Context |

|---|

Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, including drugs and xenobiotics. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. mdpi.com The pyridine (B92270) functionality common to nicotinic acid and its derivatives suggests a potential for these molecules to inhibit human P450 enzymes. nih.govresearchgate.net

In vitro studies have demonstrated that at therapeutic concentrations, both nicotinic acid and its amide derivative, nicotinamide, can inhibit several CYP isoforms. nih.gov The mechanism of inhibition is believed to involve the coordination of the pyridine nitrogen atom with the heme iron of the enzyme. nih.govresearchgate.net Nicotinic acid shows inhibitory activity against CYP2D6, while nicotinamide inhibits CYP2D6, CYP3A4, and CYP2E1. nih.gov

Table 2: Inhibition of Cytochrome P450 Enzymes by Nicotinic Acid and Nicotinamide

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM |

| Nicotinamide | CYP2D6 | 19 +/- 4 mM |

| Nicotinamide | CYP3A4 | 13 +/- 3 mM |

| Nicotinamide | CYP2E1 | 13 +/- 8 mM |

Data sourced from in vitro inhibition studies. nih.gov

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. nih.gov In certain pathogens that rely heavily on glycolysis for energy production, LDH presents a viable therapeutic target. nih.gov

While direct inhibition of pathogen LDH by 2-hydroxy-5-(naphthalen-2-YL)nicotinic acid has not been extensively documented, studies on structurally related compounds are informative. A study on the apicomplexan parasite Babesia microti, a common cause of human babesiosis, identified the naphthalene-based compound 3,5-dihydroxy 2-napthoic acid (DHNA) as a selective inhibitor of the parasite's LDH (BmLDH). nih.gov DHNA showed significantly higher selectivity for the parasite's enzyme over human LDH isoforms. nih.gov This highlights the potential of naphthalene-containing acid structures to target pathogen-specific metabolic pathways. Furthermore, nicotinic acid itself has been shown to influence lactate production in metabolically engineered yeast expressing a bacterial LDH gene, indicating a regulatory role in microbial lactate metabolism. nih.gov

Table 3: Inhibitory Activity of a Naphthalene-based Compound Against Babesia microti LDH (BmLDH)

| Compound | Target Enzyme | IC50 | Selectivity |

|---|---|---|---|

| 3,5-dihydroxy 2-napthoic acid (DHNA) | BmLDH | 30.19 ± 8.49 µM | ~5,000-fold selectivity over human LDH |

Data from enzyme activity inhibitory experiments. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin, norepinephrine, and dopamine. wikipedia.org Inhibition of these enzymes is a therapeutic strategy for depression and other neurological disorders. drugs.com

While information on Acetylcholinesterase (AChE) inhibition by nicotinic acid derivatives is limited, research has been conducted on their MAO inhibitory potential. A series of nicotinamide (the amide of nicotinic acid) derivatives were designed and synthesized as MAO inhibitors. nih.gov In vitro evaluation showed that many of these compounds were potent and selective inhibitors of MAO-A. nih.gov The most potent compound, 5-Chloro-6-hydroxy-N-(2-morpholinoethyl)nicotinamide, displayed a high degree of MAO-A inhibitory potency and selectivity. nih.gov

Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Nicotinamide Derivatives

| Compound | Target Enzyme | IC50 | Selectivity |

|---|---|---|---|

| 5-Chloro-6-hydroxy-N-(2-morpholinoethyl)nicotinamide | MAO-A | 0.045 µM | Selective for MAO-A |

| 2-Bromo-N-(2-morpholinoethyl)nicotinamide | MAO-B | 0.32 µM | Not selective |

Data from in vitro evaluation of synthesized compounds. nih.gov

Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in lipid metabolism that catalyzes the final step in the synthesis of triacylglycerols (triglycerides). medchemexpress.com Of the two main isoforms, DGAT1 and DGAT2, the latter has been identified as a key target for managing hypertriglyceridemia. nih.gov

Studies using HepG2 cells have shown that niacin (nicotinic acid) directly and noncompetitively inhibits DGAT2, but not DGAT1. nih.govresearchgate.net This selective inhibition leads to a reduction in triglyceride synthesis and is considered a major mechanism for niacin's lipid-lowering effects. nih.govresearchgate.net Enzyme kinetic studies confirmed a noncompetitive type of inhibition, where niacin decreases the apparent Vmax without affecting the apparent Km of the enzyme. nih.gov The IC50 for the inhibition of total DGAT activity by niacin was found to be 0.1 mM. nih.gov

Table 5: Modulation of DGAT2 by Niacin (Nicotinic Acid)

| Compound | Target Enzyme | Effect | Mechanism | IC50 (Total DGAT) |

|---|---|---|---|---|

| Niacin | DGAT2 | Selective Inhibition | Noncompetitive | 0.1 mM |

| Niacin | DGAT1 | No significant effect | - | - |

Data sourced from studies in HepG2 cells. nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. This product is vital for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies. nih.gov

The vast majority of known DHFR inhibitors, such as methotrexate and trimethoprim, are structural analogues of the substrate, dihydrofolate, and typically feature a 2,4-diaminopyrimidine or a related heterocyclic scaffold. mdpi.comnih.gov This scaffold is crucial for binding to the enzyme's active site. mdpi.com Based on available research, there is no direct evidence to suggest that 2-hydroxy-5-(naphthalen-2-YL)nicotinic acid or its simpler nicotinic acid derivatives act as inhibitors of dihydrofolate reductase. The chemical structure of nicotinic acid lacks the common pharmacophoric features generally required for DHFR inhibition.

HIV-1 RNase H Inhibitory Activity

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is an essential function for viral replication, making it a key target for antiviral drug development. While a range of compounds have been investigated for their ability to inhibit this enzyme, there is currently no publicly available scientific literature that specifically documents the HIV-1 RNase H inhibitory activity of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid.

Research in this area has identified other molecules with nicotinic acid scaffolds that exhibit inhibitory effects. For instance, a series of compounds based on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been studied as potential dual inhibitors of HIV-1 RT's polymerase and RNase H functions. Within this series, several compounds demonstrated inhibition of the RNase H function in the low micromolar range. This suggests that the nicotinic acid structural motif may be a viable starting point for the design of RNase H inhibitors. However, without direct experimental data, the potential of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid as an HIV-1 RNase H inhibitor remains speculative.

Table 1: Examples of Nicotinic Acid Derivatives with HIV-1 RNase H Inhibitory Activity No direct data is available for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid. The table below shows data for related compounds.

| Compound Scaffold | Reported Activity | Reference |

|---|

Receptor Interaction and Modulation

The hydroxycarboxylic acid (HCA) receptors, including HCA2 (also known as GPR109A) and HCA3 (GPR109B), are G protein-coupled receptors that are activated by various hydroxycarboxylic acids, including the well-known drug nicotinic acid (niacin). nih.govwikipedia.org These receptors are primarily expressed in adipocytes and immune cells and are involved in the regulation of lipolysis. nih.govescholarship.org

While nicotinic acid itself is an agonist for these receptors, the specific agonistic activity of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid on HCA2 or HCA3 has not been explicitly detailed in the available scientific literature. The structural similarity of the core nicotinic acid moiety suggests a potential for interaction, but this would require experimental validation. Various synthetic agonists for HCA2 and HCA3 have been developed, demonstrating that modifications to the nicotinic acid structure can significantly impact receptor affinity and selectivity. nih.gov

Table 2: Agonists of Hydroxycarboxylic Acid Receptors This table provides examples of known agonists for HCA2 and HCA3. The activity of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid on these receptors is not currently documented.

| Receptor | Endogenous Agonist | Synthetic Agonist Examples |

|---|---|---|

| HCA2 (GPR109A) | 3-hydroxy-butyrate | Nicotinic acid, Acifran, MK-1903 |

Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression related to a variety of physiological processes. nih.govbenthamscience.com RXRs can form heterodimers with other nuclear receptors, and their activation by agonists can influence cell differentiation, proliferation, and apoptosis. nih.gov

There is no direct evidence in the reviewed scientific literature to confirm that 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid is a selective agonist of RXR. However, it is noteworthy that certain derivatives of nicotinic acid have been synthesized and evaluated as RXR agonists. For example, 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN) has been identified as a potent RXR agonist. nih.gov This compound shares structural similarities with 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, namely the presence of a substituted nicotinic acid linked to a naphthalene-like ring system. This structural analogy suggests that the compound could potentially interact with the RXR ligand-binding domain, but this remains a hypothesis pending experimental investigation.

Table 3: Examples of RXR Agonists with Structural Similarities Direct RXR agonism data for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid is unavailable. The compound below illustrates a structurally related RXR agonist.

| Compound Name | Receptor Selectivity | Reference |

|---|

The Cannabinoid Receptor Type 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system. nih.gov Activation of the CB2 receptor is associated with immunomodulatory effects and has been explored for therapeutic potential in various inflammatory conditions and pain.

A review of the available scientific literature did not yield any studies that have investigated or demonstrated the activation of the CB2 receptor by 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid. The current body of research on CB2 receptor agonists focuses on classical, non-classical, and aminoalkylindole-based cannabinoids, as well as eicosanoids. While a vast number of synthetic ligands have been developed, there is no indication that compounds with the specific structure of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid have been evaluated for CB2 receptor activity.

Cellular Mechanisms of Action

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in all living cells, involved in redox reactions and as a substrate for various enzymes such as sirtuins and PARPs. nih.gov The biosynthesis of NAD+ can occur through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid as a precursor. nih.gov

As a derivative of nicotinic acid, it is biochemically plausible that 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid could influence intracellular NAD+ levels. The Preiss-Handler pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). nih.gov NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to yield NAD+. nih.govuit.no

Table 4: Key Enzymes in the Preiss-Handler Pathway of NAD+ Biosynthesis The interaction of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid with these enzymes has not been reported.

| Enzyme | Function |

|---|---|

| Nicotinic acid phosphoribosyltransferase (NAPRT) | Converts nicotinic acid to nicotinic acid mononucleotide (NaMN). |

| Nicotinamide mononucleotide adenylyltransferase (NMNAT) | Converts NaMN to nicotinic acid adenine dinucleotide (NaAD). |

Impact on Second Messenger Pathways (e.g., Cyclic AMP)

Adenosine 3′,5′-cyclic monophosphate (cAMP) is a critical second messenger involved in numerous signal transduction pathways, regulating cellular functions such as growth, differentiation, and gene transcription. nih.gov The intracellular levels of cAMP are modulated by enzymes like phosphodiesterases (PDEs), which catalyze its hydrolysis. nih.gov Consequently, inhibitors of these enzymes can indirectly increase cellular cAMP levels. nih.gov

Derivatives of nicotinic acid and related heterocyclic structures have been investigated for their potential to modulate these pathways. For instance, certain PDE inhibitors can elevate intracellular cAMP, leading to immunosuppressant and anti-fibrotic activities. nih.gov The modulation of the cAMP pathway is a key mechanism through which various bioactive molecules exert their effects, and understanding the interaction of nicotinic acid derivatives with components of this pathway, such as PDEs, is crucial for elucidating their mechanism of action. nih.gov

Effects on Calcium Ion Signaling Pathways

Calcium ions (Ca²⁺) are versatile second messengers that regulate a vast array of cellular processes. nih.govnih.gov Nicotinic acid derivatives can influence Ca²⁺ signaling through various mechanisms. One significant pathway involves nicotinic acid adenine dinucleotide phosphate (NAADP), which is recognized as a potent Ca²⁺-mobilizing second messenger. nih.govmdpi.com The stimulation of specific cell receptors can lead to a biphasic increase in NAADP concentration, which is involved in early Ca²⁺ signaling events. mdpi.com

Furthermore, neuronal nicotinic acetylcholine receptors (nAChRs), which can be modulated by nicotinic acid-related compounds, are permeable to calcium ions. nih.gov Activation of these receptors can lead to an increase in cytoplasmic calcium levels through three main routes: direct influx through the nAChR channel, indirect influx via voltage-dependent calcium channels activated by membrane depolarization, and calcium-induced calcium release from intracellular stores like the endoplasmic reticulum. nih.gov This highlights the complex and multifaceted role that compounds structurally related to nicotinic acid can play in the intricate regulation of cellular calcium signaling. nih.govmdpi.com

In Vitro Cell-Based Assays

Antimicrobial Activity against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, MRSA)

Derivatives of nicotinic acid and related structures, such as naphthyridines, have demonstrated notable antimicrobial activity against a range of pathogenic bacteria. Studies have shown that these compounds can be effective against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comresearchgate.netmdpi.com For example, certain 1,8-naphthyridine-3-carboxylic acid amides exhibited very good bactericidal action toward E. coli and a weaker effect on S. aureus strains. mdpi.com The antimicrobial potential of these compounds is often linked to their ability to inhibit essential bacterial enzymes, such as DNA gyrase. mdpi.com The activity of these derivatives is a subject of ongoing research to develop new therapeutic agents against antibiotic-resistant pathogens. researchgate.net

Table 1: Antimicrobial Activity of Selected Nicotinic Acid and Naphthyridine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Observation |

|---|---|---|

| Nicotinic acid combinations | Staphylococcus aureus | Synergistic bactericidal effect when combined with salicylate. nih.gov |

| Nicotinic acid combinations | Escherichia coli | Antagonistic effect when combined with salicylate. nih.gov |

| 1,8-Naphthyridine-3-carboxylic acid amides | Escherichia coli | Very good bactericidal action. mdpi.com |

| 1,8-Naphthyridine-3-carboxylic acid amides | Staphylococcus aureus | Weaker bactericidal action compared to E. coli. mdpi.com |

| Marinopyrrole Derivatives | Methicillin-Resistant S. aureus (MRSA) | Potent concentration-dependent killing kinetics. mdpi.com |

| Phenylcarbamoyl cyclic thiophenes | Staphylococcus aureus | Promising antibacterial effects with low human cell toxicity. researchgate.net |

Antifungal Activity against Fungal Strains (e.g., Candida albicans, Candida tropicalis)

Fungal infections, particularly those caused by Candida species, represent a significant health challenge, driving the search for new antifungal agents. semanticscholar.org Derivatives based on nicotinamide and other related heterocyclic systems have been synthesized and evaluated for their efficacy against pathogenic fungi. One study identified a nicotinamide derivative, 16g, as a potent agent against Candida albicans SC5314, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. semanticscholar.org This compound also showed significant activity against several fluconazole-resistant C. albicans strains. semanticscholar.org Further investigations revealed that its mechanism could involve the disruption of the fungal cell wall, leading to fungicidal, anti-hyphal, and anti-biofilm activities. semanticscholar.org Similarly, other studies have shown that various derivatives can be effective against Candida tropicalis, including strains resistant to conventional antifungal drugs like fluconazole. nih.govnih.gov

Table 2: Antifungal Activity of Selected Nicotinamide and Naphthoquinone Derivatives

| Compound/Derivative | Fungal Strain | MIC Value | Reference |

|---|---|---|---|

| Nicotinamide derivative 16g | Candida albicans SC5314 | 0.25 µg/mL | semanticscholar.org |

| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans | 0.125–1 µg/mL | semanticscholar.org |

| Nisin | Clinical C. tropicalis isolates | 2 to 8 μg/mL | frontiersin.org |

| Usnic acid derivatives | Candida tropicalis | Low to sub-micromolar range | nih.gov |

Anticancer Activity in Established Cell Lines (e.g., MCF-7, HeLa)

The evaluation of novel compounds for anticancer properties is a cornerstone of oncological research. Derivatives of nicotinic acid and related heterocyclic structures have been assessed for their cytotoxic effects against various human cancer cell lines, including the breast adenocarcinoma line MCF-7 and the cervical cancer line HeLa. nanobioletters.comnih.gov In one study, novel 1,3,4-oxadiazole derivatives were synthesized and tested, with two compounds exhibiting significant cytotoxicity against MCF-7 cells, with IC₅₀ values of 6.74 µM and 3.69 µM. nanobioletters.com Similarly, phenanthridine derivatives have been evaluated, with one compound, 8a, showing potent cytotoxic activity against MCF-7 cells with an IC₅₀ value of 0.28 µM. nih.gov Mechanistic studies suggested this compound could inhibit DNA topoisomerase I/II, arrest the cell cycle in the S phase, and induce apoptosis. nih.gov These findings underscore the potential of such derivatives as scaffolds for the development of new anticancer agents. researchgate.netresearchgate.netmdpi.com

Table 3: Anticancer Activity of Selected Derivatives in MCF-7 and HeLa Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ Value |

|---|---|---|

| 1,3,4-Oxadiazole derivative 7b | MCF-7 | 6.74 µM nanobioletters.com |

| 1,3,4-Oxadiazole derivative 7d | MCF-7 | 3.69 µM nanobioletters.com |

| Phenanthridine derivative 8a | MCF-7 | 0.28 µM nih.gov |

| Asymmetrical Mono-Carbonyl Analog of Curcumin 1b | MCF-7 | 7.86 µM mdpi.com |

| Sanguinarine (Lead Compound) | MCF-7 | 1.77 µM nih.gov |

| Asymmetrical Mono-Carbonyl Analogs of Curcumin (1b-1e, 2a-2e) | HeLa | 40.65–95.55 µM mdpi.com |

Cell Viability and Proliferation Assessments (e.g., MTT, XTT, Resazurin assays)

Assessing the impact of chemical compounds on cell viability and proliferation is a fundamental step in drug discovery and toxicology. Several colorimetric and fluorometric assays are commonly employed for this purpose, including the MTT, XTT, and resazurin assays. springernature.combiotium.com These methods rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product, which can be quantified. springernature.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay results in a purple formazan product that is insoluble and requires a solubilization step before measurement. biotium.com The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay produces a soluble formazan, simplifying the procedure. biotium.com The resazurin assay, which can be measured via colorimetry or fluorescence, involves the reduction of the blue resazurin dye to the pink, highly fluorescent resorufin. springernature.comrsc.org These assays are widely used to determine the cytotoxic or cytostatic effects of compounds like nicotinic acid derivatives on cell lines. nih.govnih.gov However, it is crucial to perform proper controls, as some chemical functionalities, such as thiols and carboxylic acids, can directly interfere with the assay reagents, potentially leading to inaccurate results. nih.gov

Sensitization of Tumor Cells to Conventional Agents

Currently, there is a lack of specific preclinical in vivo studies demonstrating the ability of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid derivatives to sensitize tumor cells to conventional chemotherapeutic or radiotherapeutic agents. Research in the broader field of nicotinic acid and naphthalene (B1677914) derivatives has explored their potential in oncology. For instance, some arylpiperazine derivatives, which can feature a naphthalene component, have been investigated for their effects on cancer cell viability and their potential to overcome multidrug resistance. nih.gov However, direct evidence of a sensitizing effect in combination with standard cancer therapies for compounds structurally similar to 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid is not yet established in in vivo models. Further research is required to determine if this class of compounds can enhance the efficacy of existing anticancer treatments.

Preclinical Efficacy in In Vivo Models

Anti-inflammatory Efficacy in Induced Models

Preclinical in vivo data on the anti-inflammatory efficacy of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid derivatives in induced models of inflammation are not currently available in the reviewed literature. However, the structural components of the molecule, namely the nicotinic acid and naphthalene moieties, are found in various compounds that have been investigated for anti-inflammatory properties. For example, certain naphthalene derivatives have been shown to possess anti-inflammatory activity in animal models, though the specific mechanisms and relevance to the compound are not clear. nih.gov Animal models of inflammation, such as carrageenan-induced paw edema, are standardly used to evaluate the potential of new chemical entities to suppress inflammatory responses. ijpras.com Future in vivo studies would be necessary to ascertain whether 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid derivatives exhibit anti-inflammatory effects and to elucidate the underlying molecular pathways.

Antihyperlipidemic Activity and NPC1L1 Inhibition in Animal Models

Derivatives of nicotinic acid (niacin) are well-established antihyperlipidemic agents. Recent research has explored novel nicotinic acid derivatives for their potential to lower cholesterol levels. One area of investigation is the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol absorption. patsnap.com

A study on a series of novel nicotinic acid-based 3,5-diphenylpyrazoles demonstrated significant antihyperlipidemic activity in a high-cholesterol diet-fed rat model. nih.gov Although these compounds are not direct analogues of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, they share the nicotinic acid core and demonstrate the potential for aryl-substituted nicotinic acid derivatives to modulate lipid profiles.

In this study, compounds 6e and 6f were found to be particularly effective. Their administration led to a notable decrease in serum total cholesterol (TC), triglycerides (TGs), and low-density lipoprotein (LDL) cholesterol. Furthermore, a desirable increase in high-density lipoprotein (HDL) cholesterol was observed. nih.gov Molecular docking studies suggested that these compounds could bind to the active site of NPC1L1, similar to the known inhibitor ezetimibe. nih.gov This suggests a potential mechanism of action involving the inhibition of cholesterol absorption from the intestine.

Table 1: Antihyperlipidemic Activity of Nicotinic Acid-Based 3,5-Diphenylpyrazole Derivatives in a High Cholesterol Diet-Fed Rat Model nih.gov

| Compound | Reduction in Total Cholesterol (%) | Reduction in Triglycerides (%) | Reduction in LDL Cholesterol (%) | Increase in HDL Cholesterol (%) |

| 6e | 14-19 | 24-28 | 16 | 33-41 |

| 6f | 14-19 | 24-28 | 16 | 33-41 |

Data represents the percentage change compared to the control group.

These findings highlight the potential for novel nicotinic acid derivatives to act as effective antihyperlipidemic agents, possibly through the inhibition of NPC1L1. In vivo studies on 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid are warranted to determine if it shares this activity and mechanism.

Modulation of Monoamine Neurotransmitters in Neurological Models

There is currently no specific preclinical in vivo data on the modulation of monoamine neurotransmitters by 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid derivatives in neurological models. However, the parent compound, nicotinic acid, and its amide, nicotinamide, are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in neuronal function and health.

Research on the environmental toxicant naphthalene has shown that it can alter the levels of monoamine neurotransmitters in the brains of fish. nih.govdtu.dk Acute and prolonged exposure to naphthalene was found to affect the levels of dopamine (DA), serotonin (5-HT), and noradrenaline (NA) in various brain regions. nih.govdtu.dk While these findings are in a different context and with a much simpler molecule, they suggest that the naphthalene moiety has the potential to interact with neurochemical pathways. The complex structure of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid makes it difficult to extrapolate these findings, and dedicated in vivo studies in mammalian neurological models are needed to assess its effects on monoamine neurotransmitter systems.

Efficacy in Osteoporosis Models

No preclinical in vivo studies were identified that specifically evaluate the efficacy of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid derivatives in animal models of osteoporosis. The field of osteoporosis research has investigated a wide range of chemical structures for their potential to inhibit bone resorption or promote bone formation. For example, studies on 2-NMPA derivatives have shown potential for the prevention of osteoporosis in both in vitro and in vivo models. researchgate.net However, these compounds are not structurally analogous to 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid. To determine if this specific class of compounds has any therapeutic potential in osteoporosis, in vivo studies using established models, such as the ovariectomized rat model, would be necessary.

Structure Activity Relationship Sar and Lead Optimization of 2 Hydroxy 5 Naphthalen 2 Yl Nicotinic Acid Derivatives

Elucidation of Pharmacophoric Features

The essential pharmacophoric features of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid derivatives have been delineated through comparative analysis of their structural motifs and biological activities. A general pharmacophore model for this class of compounds typically includes a hydrogen bond donor (the 2-hydroxyl group), a hydrogen bond acceptor and/or a negatively ionizable feature (the 3-carboxylic acid group), and a large hydrophobic region (the 5-naphthalen-2-yl group). The spatial arrangement of these features is critical for effective interaction with the biological target. The pyridine (B92270) ring serves as a central scaffold, orienting the key functional groups in a specific three-dimensional conformation. The planarity of the nicotinic acid ring and the relative orientation of the naphthalene (B1677914) moiety are thought to be significant for optimal binding.

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid scaffold have provided valuable insights into the SAR of this compound class. These studies have explored the effects of altering substituents on both the naphthalene ring and the nicotinic acid moiety.

Positional and Electronic Effects of Naphthalene Substituents

Table 1: Hypothetical SAR Data for Naphthalene Ring Substitutions

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1a | H | H | H | 5.2 |

| 1b | F | H | H | 3.8 |

| 1c | H | OCH3 | H | 7.1 |

| 1d | H | H | Cl | 4.5 |

| 1e | CH3 | H | H | 6.5 |

Role of the Hydroxyl and Carboxylic Acid Groups on the Nicotinic Acid Moiety

The 2-hydroxyl and 3-carboxylic acid groups on the nicotinic acid ring are critical for the biological activity of these compounds. The hydroxyl group is believed to act as a crucial hydrogen bond donor. In the solid state, 2-hydroxynicotinic acid exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, which may also be the biologically relevant form. The carboxylic acid group, being ionizable at physiological pH, likely engages in ionic interactions or hydrogen bonding with the target. Esterification or replacement of the carboxylic acid with other acidic bioisosteres often leads to a significant loss of activity, highlighting its importance in target recognition and binding. Similarly, removal or alkylation of the 2-hydroxyl group generally results in a substantial decrease in potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

While specific QSAR models for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid derivatives are not extensively reported in publicly available literature, general QSAR studies on related nicotinic acid analogs have demonstrated the utility of this approach. These models typically correlate biological activity with various physicochemical descriptors, such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric factors (molar refractivity). A hypothetical QSAR equation for this class of compounds might take the form:

log(1/IC50) = alogP - bσ + c*MR + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by regression analysis. Such models can be valuable for predicting the potency of novel, unsynthesized derivatives and for guiding the selection of substituents in lead optimization campaigns.

Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) Metrics in Optimization

In the optimization of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid derivatives, ligand efficiency (LE) and lipophilic efficiency (LLE) are crucial metrics for assessing the quality of compounds. LE relates the binding affinity of a ligand to its size (number of heavy atoms), while LLE connects potency to lipophilicity (logP). The goal is to maximize potency while maintaining or improving drug-like properties, such as solubility and permeability, by controlling the growth in molecular weight and lipophilicity. An ideal lead optimization campaign for this series would focus on modifications that increase LLE, indicating that potency is being improved more efficiently than lipophilicity. csmres.co.ukresearchgate.net

Table 2: Hypothetical LE and LLE Calculations for Selected Derivatives

| Compound | IC50 (µM) | pIC50 | MW ( g/mol ) | logP | Heavy Atoms | LE | LLE |

|---|---|---|---|---|---|---|---|

| 1a | 5.2 | 5.28 | 291.29 | 4.1 | 22 | 0.33 | 1.18 |

| 1b | 3.8 | 5.42 | 309.28 | 4.3 | 23 | 0.32 | 1.12 |

| 1d | 4.5 | 5.35 | 325.74 | 4.8 | 23 | 0.32 | 0.55 |

Strategies for Structural Simplification and Scaffold Modification

To improve the physicochemical properties and potentially discover novel intellectual property, strategies for structural simplification and scaffold modification of the 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid core are being explored. One approach is scaffold hopping, where the nicotinic acid or naphthalene core is replaced with a different heterocyclic or aromatic system that maintains the key pharmacophoric features. For example, the naphthalene ring could be replaced by other bicyclic aromatic systems like quinoline (B57606) or indole, or even by substituted phenyl rings, to modulate properties such as solubility and metabolic stability. Another strategy involves the use of bioisosteric replacements for the carboxylic acid and hydroxyl groups to fine-tune acidity, hydrogen bonding capacity, and metabolic stability.

Heterocycle Scanning and Scaffold Hopping Approaches

In the lead optimization phase of drug discovery, modifying the core structure of a lead compound is a critical strategy for enhancing potency, selectivity, and pharmacokinetic properties. For derivatives of 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, heterocycle scanning and scaffold hopping are advanced medicinal chemistry tactics employed to discover novel analogues with superior profiles. These approaches involve replacing the central heterocyclic ring or the entire molecular backbone, respectively, to explore new chemical space while preserving key pharmacophoric features. nih.govresearchgate.net

Heterocycle Scanning

Heterocycle scanning involves the systematic replacement of the parent 2-hydroxypyridine (B17775) ring with various other heterocyclic systems. This strategy aims to fine-tune the physicochemical properties of the molecule, such as its acidity (pKa), hydrogen bonding capacity, metabolic stability, and solubility. The electronic nature of the pyridine ring and the specific arrangement of its nitrogen atom influence the molecule's interaction with its biological target. By substituting this core, researchers can address liabilities such as metabolic oxidation, which can be a concern for aromatic systems. researchgate.net

For the 2-hydroxy-5-aryl-nicotinic acid series, potential isosteric and bioisosteric replacements for the 2-hydroxypyridine core could be explored. The goal is to maintain the crucial hydrogen bond donor-acceptor pattern established by the 2-hydroxy and 3-carboxy groups while altering other molecular properties. The following table outlines potential heterocyclic replacements and the rationale behind their selection.

| Original Heterocycle | Potential Replacement | Rationale for Modification |

| 2-Hydroxypyridine | 3-Hydroxypyridazine | Alter nitrogen positioning to modify hydrogen bonding vectors and dipole moment; potentially improve kinase selectivity. |

| 2-Hydroxypyridine | 4-Hydroxypyrimidine | Introduce a second nitrogen atom to increase polarity and potential for hydrogen bonding, which may enhance solubility. |

| 2-Hydroxypyridine | 3-Hydroxyisoxazole | Replace the pyridine with a five-membered ring to alter bond angles and ring strain, potentially improving binding geometry. |

| 2-Hydroxypyridine | 5-Carboxy-1H-pyrazole | Change the core acidic group and its attachment point to explore different binding orientations and improve metabolic stability. |

Scaffold Hopping

Scaffold hopping, also referred to as lead hopping, is a more profound structural modification strategy that replaces the central molecular scaffold with a topologically distinct core. nih.gov This technique is particularly valuable for generating novel intellectual property, escaping undesirable physicochemical properties of the original series, or identifying compounds with completely new binding modes. The fundamental challenge is to design a new scaffold that orients the critical functional groups—in this case, the naphthalene moiety and the functionalities mimicking the hydroxynicotinic acid portion—in a three-dimensional arrangement that is bioequivalent to the original lead compound. researchgate.net

Starting from a known active compound like 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, scaffold hopping can lead to the discovery of equipotent compounds with entirely new backbones and improved drug-like properties. nih.gov For instance, the entire 2-hydroxynicotinic acid framework could be replaced by a different bicyclic or heterocyclic system that maintains the relative spatial orientation of the key pharmacophoric elements.

The following table presents hypothetical scaffold hops from the 2-hydroxy-5-aryl-nicotinic acid core, illustrating the creative process involved in designing new chemotypes.

| Original Scaffold | Potential New Scaffold | Rationale for Hopping |

| 2-Hydroxy-5-aryl-nicotinic acid | 7-Aryl- researchgate.netnih.govchemsynthesis.comtriazolo[1,5-a]pyrimidine | This bicyclic system can serve as a bioisostere, potentially addressing metabolic liabilities associated with the carbonyl group and improving robustness towards oxidation. researchgate.net |

| 2-Hydroxy-5-aryl-nicotinic acid | 3-Aryl-1,2-benzisoxazole-5-carboxylic acid | This hop replaces the pyridine ring with a bicyclic benzisoxazole, significantly altering the core structure while presenting the aryl group and carboxylic acid in a potentially favorable orientation. |

| 2-Hydroxy-5-aryl-nicotinic acid | 6-Aryl-quinoline-8-carboxylic acid | Explores a larger aromatic system to probe for additional binding interactions while maintaining a nitrogen-containing heterocyclic acid scaffold. |

| 2-Hydroxy-5-aryl-nicotinic acid | 2-Aryl-benzothiophene-4-carboxylic acid | Benzothiophenes are privileged structures in drug discovery and can mimic the spatial and electronic properties of the original scaffold, offering a distinct chemical entity. researchgate.net |

These strategies of heterocycle scanning and scaffold hopping are essential for the iterative process of lead optimization, enabling medicinal chemists to systematically navigate chemical space to develop a preclinical candidate with an optimal balance of efficacy and developability.

Advanced Analytical Methodologies for Research on 2 Hydroxy 5 Naphthalen 2 Yl Nicotinic Acid

Spectroscopic Characterization Techniques

Detailed spectroscopic data for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid is not present in the available literature. The characterization would typically involve the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No specific ¹H, ¹³C, or 2D NMR spectra for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid have been published in the searched scientific literature. This data is essential for the definitive structural elucidation of the molecule, confirming the connectivity of the naphthalene (B1677914) and nicotinic acid moieties and the positions of the substituents.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid is not available in the public domain. IR spectroscopy would be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (C=O and -OH), and the aromatic C-H and C=C bonds of the pyridine (B92270) and naphthalene rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Published UV-Vis absorption spectra for 2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid could not be found. This technique would provide information about the electronic transitions within the conjugated aromatic system of the compound.

Mass Spectrometry (MS, HRMS, GC-MS)